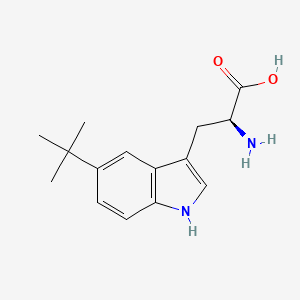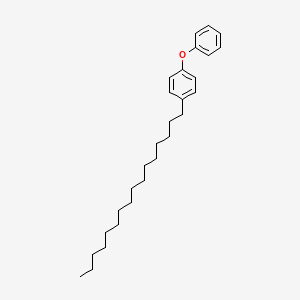
Palmitylphenoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitylphenoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a benzene ring substituted with a phenoxy group and a palmityl (hexadecyl) chain. This compound is known for its unique structural properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitylphenoxybenzene can be synthesized through a multi-step process involving the reaction of phenol with palmityl chloride in the presence of a base, followed by the reaction with benzene. The general synthetic route involves:
Esterification: Phenol reacts with palmityl chloride in the presence of a base such as sodium hydroxide to form palmitylphenol.
Etherification: Palmitylphenol then undergoes a reaction with benzene in the presence of a catalyst such as aluminum chloride to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with electrophiles such as halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or alkylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Palmitylphenoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Wirkmechanismus
The mechanism of action of palmitylphenoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can participate in hydrogen bonding and π-π interactions, while the palmityl chain provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Palmitylphenoxybenzene can be compared with other similar compounds such as:
Octylphenoxybenzene: Similar structure but with an octyl chain instead of a palmityl chain. It has different hydrophobic properties and applications.
Nonylphenoxybenzene: Contains a nonyl chain, used in surfactants and detergents.
Dodecylphenoxybenzene: Features a dodecyl chain, used in lubricants and specialty chemicals.
This compound is unique due to its longer palmityl chain, which provides enhanced hydrophobic interactions and makes it suitable for specific industrial applications.
Eigenschaften
CAS-Nummer |
92278-32-5 |
|---|---|
Molekularformel |
C28H42O |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-hexadecyl-4-phenoxybenzene |
InChI |
InChI=1S/C28H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)29-27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |
InChI-Schlüssel |
WXHGASSSHSIGJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


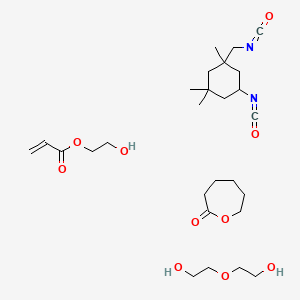
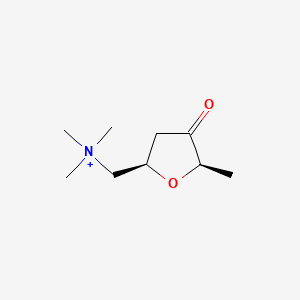
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
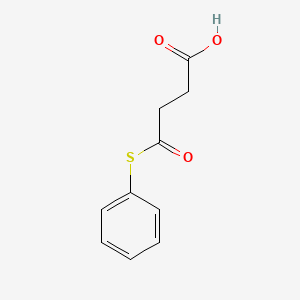

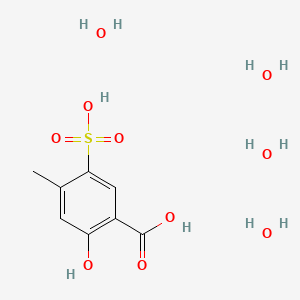
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
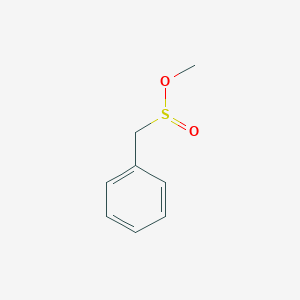
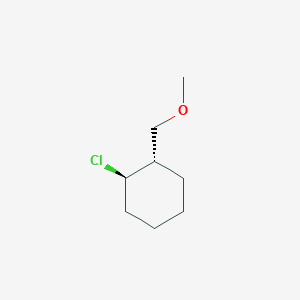
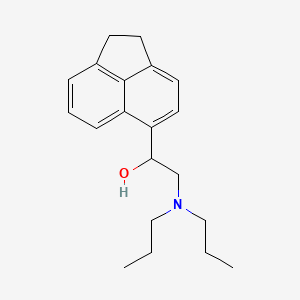
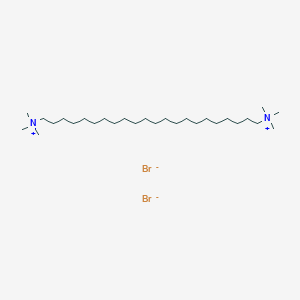

![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)
